molecular formula C20H22FN5O2 B2964044 N-(tert-butyl)-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 1105238-17-2

N-(tert-butyl)-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No. B2964044
CAS RN: 1105238-17-2
M. Wt: 383.427
InChI Key: MSHDSRXZRTZAPV-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups. It has a pyrazolo[3,4-d]pyridazine core, which is a type of nitrogen-containing heterocycle. This core is substituted with a fluorophenyl group, a cyclopropyl group, and an acetamide group with a tert-butyl substituent .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyridazine core is a bicyclic structure with nitrogen atoms incorporated into both rings. The fluorophenyl, cyclopropyl, and tert-butylacetamide groups are all attached to this core .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of derivatives related to the given compound, particularly those with imidazo[1,2-a]pyridine cores, has been explored for their potential in drug development and material science. One study involved the synthesis of an imidazo[1,2-a]pyridine derivative through a coupling reaction, with its structure confirmed by various spectroscopic methods, highlighting the compound's potential as a core fragment in drug molecules (Dong-Mei Chen et al., 2021).

Hydrogen Bonding and Molecular Interactions

  • Research on substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides has demonstrated the significance of hydrogen bonding patterns in stabilizing molecular structures, which could influence the biological activity of related compounds (Gerson López et al., 2010).

Coordination Complexes and Antioxidant Activity

  • Pyrazole-acetamide derivatives have been synthesized and characterized, leading to the formation of Co(II) and Cu(II) coordination complexes. These complexes showcased significant antioxidant activity, hinting at potential therapeutic applications (K. Chkirate et al., 2019).

Novel Synthesis Methods

  • A study presented a new, efficient method for synthesizing imidazoazines, a class of compounds related to the given chemical, through flash vacuum thermolysis of tert-butylimines, demonstrating an innovative approach to generating structurally complex heterocycles (Katarzyna Justyna et al., 2017).

Antimicrobial and Anti-inflammatory Activities

  • Research into novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides revealed significant anti-inflammatory activity, indicating the potential for developing new therapeutic agents (K. Sunder & Jayapal Maleraju, 2013).

properties

IUPAC Name

N-tert-butyl-2-[4-cyclopropyl-1-(4-fluorophenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O2/c1-20(2,3)23-16(27)11-25-19(28)18-15(17(24-25)12-4-5-12)10-22-26(18)14-8-6-13(21)7-9-14/h6-10,12H,4-5,11H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHDSRXZRTZAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1C(=O)C2=C(C=NN2C3=CC=C(C=C3)F)C(=N1)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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